4-[(4Z)-3-methyl-5-oxo-4-(1H-pyrrol-2-ylmethylidene)pyrazol-1-yl]benzoic acid
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Overview
Description
4-[(4Z)-3-methyl-5-oxo-4-(1H-pyrrol-2-ylmethylidene)pyrazol-1-yl]benzoic acid is a heterocyclic compound that features a pyrazole ring fused with a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4Z)-3-methyl-5-oxo-4-(1H-pyrrol-2-ylmethylidene)pyrazol-1-yl]benzoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-5-pyrazolone.
Condensation Reaction: The 3-methyl-5-pyrazolone is then condensed with 2-formylpyrrole under acidic conditions to yield the intermediate 4-(1H-pyrrol-2-ylmethylidene)-3-methyl-5-pyrazolone.
Coupling with Benzoic Acid: The final step involves the coupling of the intermediate with 4-bromobenzoic acid in the presence of a palladium catalyst to form the target compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4Z)-3-methyl-5-oxo-4-(1H-pyrrol-2-ylmethylidene)pyrazol-1-yl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro and bromo derivatives
Scientific Research Applications
4-[(4Z)-3-methyl-5-oxo-4-(1H-pyrrol-2-ylmethylidene)pyrazol-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a hypoglycemic agent due to its ability to modulate glucose levels.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[(4Z)-3-methyl-5-oxo-4-(1H-pyrrol-2-ylmethylidene)pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways:
Hypoglycemic Activity: The compound modulates glucose levels by influencing insulin signaling pathways.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Shares a similar pyrazole structure but differs in the substitution pattern.
4-(1H-Pyrazol-1-yl)benzoic acid: Contains a pyrazole ring but lacks the pyrrole moiety.
4-(1H-Imidazol-1-yl)methyl)benzoic acid: Features an imidazole ring instead of a pyrazole ring.
Uniqueness
4-[(4Z)-3-methyl-5-oxo-4-(1H-pyrrol-2-ylmethylidene)pyrazol-1-yl]benzoic acid is unique due to its specific combination of a pyrazole ring with a pyrrole moiety, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C16H13N3O3 |
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Molecular Weight |
295.29 g/mol |
IUPAC Name |
4-[(4Z)-3-methyl-5-oxo-4-(1H-pyrrol-2-ylmethylidene)pyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C16H13N3O3/c1-10-14(9-12-3-2-8-17-12)15(20)19(18-10)13-6-4-11(5-7-13)16(21)22/h2-9,17H,1H3,(H,21,22)/b14-9- |
InChI Key |
WBHVGUYXAZIVHV-ZROIWOOFSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=CN2)C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CN2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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